

2,3,4,5-tetrachlorobenzoyl chloride chemical properties

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Compound of Interest

Compound Name: 2,3,4,5-Tetrachlorobenzoyl chloride

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An In-Depth Technical Guide to the Chemical Properties of **2,3,4,5-Tetrachlorobenzoyl Chloride**

Introduction

2,3,4,5-Tetrachlorobenzoyl chloride is a highly reactive organic compound characterized by a benzene ring substituted with four chlorine atoms and an acyl chloride functional group.[1][2][3] This specific substitution pattern imparts distinct chemical properties that make it a valuable, albeit specialized, intermediate in organic synthesis. Its classification within categories such as "Active Pharmaceutical Ingredients" suggests its role as a building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Core Chemical and Physical Properties

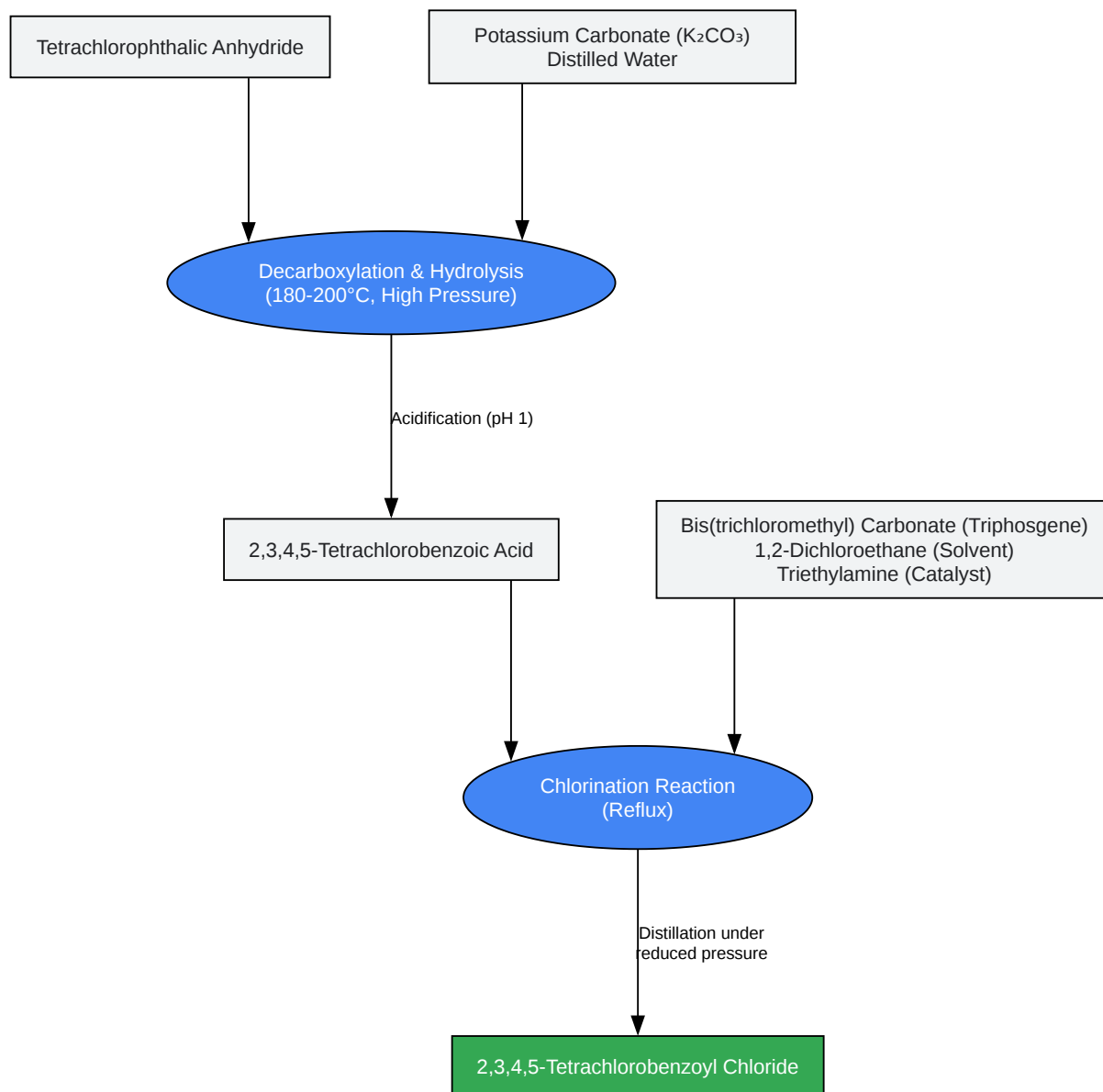
A foundational understanding of a reagent begins with its fundamental physical and chemical data. These properties govern its behavior in storage, handling, and reaction conditions.

Property	Value	Source
Molecular Formula	C ₇ HCl ₅ O	[1] [2] [3]
Molecular Weight	278.33 g/mol	[1] [4]
CAS Number	42221-52-3	[1] [3] [4]
Appearance	Liquid	[2]
Purity	Typically ≥97-98% (by GC)	[2] [4]
IUPAC Name	2,3,4,5-tetrachlorobenzoyl chloride	[1]
InChI Key	IROWIXYGGPOJFJ-UHFFFAOYSA-N	[1] [2]

Synthesis and Manufacturing

The primary route for synthesizing **2,3,4,5-tetrachlorobenzoyl chloride** involves a two-step process starting from tetrachlorophthalic anhydride. This method is noted for its straightforward reaction pathway and high yield, making it suitable for industrial production.[\[5\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2,3,4,5-tetrachlorobenzoyl chloride**.

Experimental Protocol: Synthesis from Tetrachlorophthalic Anhydride[5]

This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of 2,3,4,5-Tetrachlorobenzoic Acid

- **Charging the Reactor:** In a high-pressure autoclave, charge tetrachlorophthalic anhydride, potassium carbonate, and distilled water. A typical weight ratio is 25-35 parts anhydride to 8-12 parts potassium carbonate and 100-150 parts water.
- **Reaction:** Seal the autoclave and heat the mixture to a temperature of 180-200°C, maintaining the internal pressure between 15 kg/cm² and 20 kg/cm². Stir the reaction for 9 to 12 hours.
- **Work-up:** After the reaction is complete, cool the vessel. Transfer the contents and acidify with a suitable acid (e.g., HCl) to a pH of 1. This will precipitate a white solid.
- **Isolation:** Filter the white solid, wash it thoroughly with clean water, and dry to obtain 2,3,4,5-tetrachlorobenzoic acid.

Step 2: Synthesis of 2,3,4,5-Tetrachlorobenzoyl Chloride

- **Charging the Reactor:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,3,4,5-tetrachlorobenzoic acid (e.g., 100g), 1,2-dichloroethane (e.g., 250ml) as the solvent, and a catalytic amount of triethylamine (e.g., 0.3g).
- **Addition of Chlorinating Agent:** Prepare a solution of bis(trichloromethyl) carbonate (triphosgene) in 1,2-dichloroethane (e.g., 35g of triphosgene). Add this solution dropwise to the stirred reaction mixture. Triphosgene is a safer solid substitute for gaseous phosgene.[6]
- **Reaction:** Once the addition is complete, heat the mixture to reflux and maintain for 5 to 8 hours.
- **Isolation and Purification:** After the reaction, reclaim the 1,2-dichloroethane solvent by distillation. The remaining residue is then distilled under reduced pressure to yield pure

2,3,4,5-tetrachlorobenzoyl chloride. The reported yield for this process is approximately 85.6%, with a purity of 99.3% by GC.[5]

Reactivity and Mechanistic Insights

The reactivity of **2,3,4,5-tetrachlorobenzoyl chloride** is dominated by the acyl chloride functional group. This group is a powerful electrophile, making the compound an excellent acylating agent for a wide range of nucleophiles.[7]

The four electron-withdrawing chlorine atoms on the benzene ring further enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This increased reactivity is a key feature for its use in synthesis.

Nucleophilic Acyl Substitution

The primary reaction pathway is nucleophilic acyl substitution. A nucleophile (Nu:) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, regenerating the carbonyl and resulting in the acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

Common applications of this reactivity include:

- **Amide Formation:** Reaction with primary or secondary amines to form amides.
- **Ester Formation:** Reaction with alcohols to form esters.
- **Friedel-Crafts Acylation:** Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure allows for predictable characterization by standard spectroscopic methods.

- **Infrared (IR) Spectroscopy:** A strong, sharp absorption band is expected in the region of $1750\text{--}1815\text{ cm}^{-1}$ due to the C=O stretching of the acyl chloride. This is typically at a higher

wavenumber than for corresponding ketones or esters due to the electron-withdrawing effect of the chlorine atom.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A single singlet is expected for the lone aromatic proton, likely shifted downfield due to the deshielding effects of the adjacent chlorine atoms and the benzoyl group.
 - ^{13}C NMR: Six distinct signals for the aromatic carbons and one signal for the carbonyl carbon are expected. The carbonyl carbon signal would appear significantly downfield (typically >160 ppm).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) with a characteristic isotopic pattern due to the presence of five chlorine atoms (^{35}Cl and ^{37}Cl isotopes), which is a definitive feature for identifying polychlorinated compounds.

Safety and Handling

2,3,4,5-Tetrachlorobenzoyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts with moisture.

GHS Hazard Classification[1]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.
- Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

Recommended Handling Procedures

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

- **Moisture Sensitivity:** The compound is reactive towards water and moisture, hydrolyzing to the corresponding carboxylic acid and liberating corrosive HCl gas. Store under an inert, dry atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
- **First Aid:**
 - **Skin Contact:** Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
 - **Ingestion:** Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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